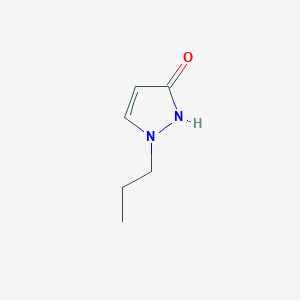

3-Hydroxy-1-propyl-1H-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H10N2O |

|---|---|

Molecular Weight |

126.16 g/mol |

IUPAC Name |

2-propyl-1H-pyrazol-5-one |

InChI |

InChI=1S/C6H10N2O/c1-2-4-8-5-3-6(9)7-8/h3,5H,2,4H2,1H3,(H,7,9) |

InChI Key |

RERVBTFJKXKUPC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=CC(=O)N1 |

Origin of Product |

United States |

Foundational & Exploratory

3-Hydroxy-1-propyl-1H-pyrazole: Structural Dynamics, Synthesis, and Pharmacological Utility

[1][2]

CAS Registry Number: 52867-54-6

Molecular Formula:

Introduction: The Pyrazolone Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Rimonabant.[2][3] Within this family, 3-hydroxy-1-alkylpyrazoles occupy a unique chemical space. Unlike their fully aromatic counterparts, these molecules exist at the interface of aromaticity and non-aromaticity due to rapid tautomeric exchange.[2][3]

3-Hydroxy-1-propyl-1H-pyrazole serves as a versatile building block.[1][2] Its N1-propyl group provides lipophilic bulk necessary for hydrophobic pocket occupancy in enzymes (e.g., kinases), while the C3-hydroxy/oxo motif acts as a tunable hydrogen bond donor/acceptor system.[1][2][3] This guide dissects its complex structural behavior, manufacturing protocols, and application in fragment-based drug design (FBDD).[2]

Structural Analysis & Tautomerism

The defining feature of this molecule is desmotropy —the ability to exist as distinct tautomers that can be isolated or that dominate under specific conditions.[1][2][3] Understanding this is non-negotiable for accurate docking studies and spectroscopic characterization.

The Tautomeric Triad

In solution, the molecule exists in a dynamic equilibrium between three forms.[2][3] The position of this equilibrium is solvent-dependent:

-

Form A (Enol / 3-Hydroxy): Predominant in non-polar solvents (

) and the solid state.[1][2][3] It forms strong intermolecular hydrogen-bonded dimers.[1][2][3] -

Form B (Keto / 3-Oxo / Pyrazolone): Favored in polar aprotic solvents (DMSO, DMF) which stabilize the dipole of the carbonyl group.[1][2][3]

-

Form C (CH-Keto): Less common, but reactive at the C4 position.[1][2][3]

Visualization of Tautomeric Pathways[2][3]

Figure 1: Tautomeric equilibrium of 3-hydroxy-1-propyl-1H-pyrazole. Form A is the target for O-alkylation; Form B is the target for N-alkylation.[1][2]

Synthesis & Manufacturing Protocols

Retrosynthetic Strategy

Direct alkylation of 3-hydroxypyrazole with propyl halides is not recommended due to poor regioselectivity (yielding a mixture of N1, N2, and O-alkylated products).[1][2][3] The authoritative method is the Cyclocondensation Route , which builds the ring with the propyl group already in place.[2][3]

Protocol: Cyclocondensation of Propylhydrazine

This protocol ensures high regioselectivity for the N1-propyl isomer.[1][2][3]

Reagents:

-

Ethyl propiolate (or Ethyl 3-ethoxyacrylate) (1.1 equiv)[2]

Step-by-Step Methodology:

-

Preparation of Free Base:

-

Condensation:

-

Cyclization:

-

Workup & Purification:

Synthesis Workflow Diagram

Figure 2: Regioselective synthesis via cyclocondensation.

Physicochemical Properties[1][2][5][6][7][8][9]

| Property | Value / Description | Note |

| Physical State | Solid (Crystalline) | Often forms waxy crystals due to propyl chain.[1][2] |

| Melting Point | 120–125 °C | Varies based on tautomeric purity/solvate.[1][2][3] |

| Solubility | DMSO, Methanol, Ethanol | Poor solubility in water and hexane.[2][3] |

| pKa (Acidic) | ~6.5 – 7.0 | Deprotonation of the OH/NH group.[2][3] |

| pKa (Basic) | ~2.5 | Protonation of N2.[2][3] |

| LogP | ~0.8 – 1.1 | Moderate lipophilicity suitable for fragments.[1][2][3] |

| H-Bond Donors | 1 | (OH or NH depending on tautomer).[1][2][3] |

| H-Bond Acceptors | 2 | (N2 and O). |

Analytical Characterization

To validate the structure, researchers must look for specific spectroscopic signatures that distinguish the N1-propyl isomer from the N2-propyl or O-propyl isomers.[1][3]

NMR Spectroscopy (in DMSO- )

- NMR:

Mass Spectrometry[1][2][3]

Applications in Drug Development[2][3][10][11]

Fragment-Based Drug Discovery (FBDD)

3-Hydroxy-1-propyl-1H-pyrazole is classified as a "privileged scaffold."[1][2]

-

Kinase Inhibition: The pyrazole motif mimics the adenine ring of ATP.[1][2][3] The C3-OH group can form hydrogen bonds with the "hinge region" of kinases (e.g., CDK2, VEGFR).[2][3]

-

GPCR Ligands: The N-propyl group provides a hydrophobic anchor, fitting into lipophilic pockets of G-protein coupled receptors (e.g., Cannabinoid receptors).[1][2][3]

Bioisosterism

The 3-hydroxy-pyrazole unit is a bioisostere for:

Safety & Handling

References

-

Tautomerism of Pyrazolones: Holzer, W., et al. "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols."[1][2] Molecules, 2018.[2][3][6]

-

Synthesis of 1-Alkylpyrazoles: Varvounis, G., et al. "Pyrazol-3-ones, Part 1: Synthesis and Applications."[1][2][3] Advances in Heterocyclic Chemistry, 2001.[2][3]

-

CAS Registry Data: "1-Propyl-1,2-dihydro-3H-pyrazol-3-one (CAS 52867-54-6)."[1][2][7] BLD Pharm Repository.

-

pKa Values of Heterocycles: Williams, R. "pKa Data Compiled."[1][2][3][4] EPFL Chemistry Data.

Sources

- 1. 1H-Pyrazol-3-ol | C3H4N2O | CID 351317 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. epfl.ch [epfl.ch]

- 5. 3H-PYRAZOL-3-ONE, 1,2-DIHYDRO- | 137-45-1 [chemicalbook.com]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. 252308-56-8|3-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)propanenitrile|BLD Pharm [bldpharm.com]

The Dynamic Equilibrium: An In-depth Technical Guide to the Tautomerism of 1-propyl-1,2-dihydro-3H-pyrazol-3-one

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive exploration of the tautomeric phenomena inherent to 1-propyl-1,2-dihydro-3H-pyrazol-3-one, a member of the pyrazolone family. Pyrazolones are significant scaffolds in medicinal chemistry and materials science, and a deep understanding of their tautomeric behavior is critical for predicting their chemical reactivity, biological activity, and physicochemical properties.[1][2] This document moves beyond a mere description of tautomeric forms to elucidate the underlying principles governing their interconversion and the analytical methodologies employed to characterize these dynamic systems.

The Tautomeric Landscape of 1-propyl-1,2-dihydro-3H-pyrazol-3-one

Prototropic tautomerism in 1-substituted pyrazol-3-ones involves the migration of a proton, leading to the coexistence of two primary tautomeric forms in equilibrium: the amide (NH) form and the imidol (OH) form.[1][2] While often named as the pyrazol-3-one, which implies the NH tautomer, experimental evidence suggests that the equilibrium can be significantly shifted towards the pyrazol-3-ol (OH) form under various conditions.[2][3]

-

1-propyl-1,2-dihydro-3H-pyrazol-3-one (NH-form or Amide Tautomer): This form possesses a ketone group at the C3 position and a proton on the N2 atom of the pyrazole ring.

-

1-propyl-1H-pyrazol-3-ol (OH-form or Imidol Tautomer): This aromatic tautomer features a hydroxyl group at the C3 position.

The interconversion between these two forms is a dynamic equilibrium, the position of which is dictated by a range of factors, including the physical state, solvent polarity, and temperature.[4]

Caption: Tautomeric equilibrium between the NH and OH forms.

Factors Governing Tautomeric Preference

The delicate balance between the NH and OH tautomers is not static. It is profoundly influenced by the surrounding environment and the inherent electronic properties of the molecule.

The Critical Role of the Solvent

Solvent effects are paramount in determining the predominant tautomeric form in solution.[4] The polarity of the solvent and its ability to act as a hydrogen bond donor or acceptor can stabilize one tautomer over the other.[4]

-

Nonpolar Solvents (e.g., CDCl₃, C₆D₆): In nonpolar environments, the OH-form is often favored. This is attributed to the formation of stable, hydrogen-bonded dimers.[2][3] For the analogous 1-phenyl-1H-pyrazol-3-ol, X-ray crystallography has confirmed its existence as a dimeric structure in the solid state, a conformation that is likely retained in nonpolar solutions.[2]

-

Polar Aprotic Solvents (e.g., DMSO-d₆): In solvents like DMSO, which are strong hydrogen bond acceptors, the intermolecular hydrogen bonds of the dimeric OH-form are disrupted.[2] While the equilibrium may still favor the OH-form, it will exist predominantly as monomers.[2] The increased polarity of the solvent can enhance the stability of both tautomers.[4]

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Protic solvents can engage in hydrogen bonding with both tautomers, further complicating the equilibrium. The stability of both forms has been shown to increase with solvent polarity.[4]

Physical State: Solid versus Solution

The tautomeric form present in the solid state can differ significantly from that in solution. X-ray crystallographic studies on 1-phenyl-1,2-dihydro-3H-pyrazol-3-one have unequivocally shown its existence as the OH-tautomer (1-phenyl-1H-pyrazol-3-ol) in the crystalline form, stabilized by intermolecular hydrogen bonds forming dimeric units.[2][3] It is reasonable to infer a similar behavior for the 1-propyl analogue.

Analytical Characterization of Tautomeric Equilibria

A multi-pronged analytical approach is necessary to fully characterize the tautomeric composition of 1-propyl-1,2-dihydro-3H-pyrazol-3-one in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for investigating tautomeric equilibria in solution.[2] By analyzing the chemical shifts of ¹H, ¹³C, and particularly ¹⁵N nuclei, one can deduce the predominant tautomeric form.

A powerful strategy involves the synthesis and analysis of "fixed" or "locked" derivatives where the mobile proton is replaced by a methyl group, preventing tautomerization.

-

Fixed OH-form: 3-methoxy-1-propyl-1H-pyrazole

-

Fixed NH-form: 2-methyl-1-propyl-1,2-dihydro-3H-pyrazol-3-one

By comparing the NMR spectra of 1-propyl-1,2-dihydro-3H-pyrazol-3-one with these fixed derivatives, a definitive assignment of the major tautomer in solution can be made.[2] For instance, the ¹⁵N chemical shifts are particularly informative, as the sp²-hybridized nitrogen in the OH-form resonates at a significantly different frequency than the sp³-hybridized nitrogen in the NH-form.[2]

Table 1: Expected NMR Chemical Shift Trends for Tautomer Identification

| Nucleus | OH-form (1-propyl-1H-pyrazol-3-ol) | NH-form (1-propyl-1,2-dihydro-3H-pyrazol-3-one) | Rationale |

| ¹⁵N (N-2) | "Pyridine-like" (sp²) - Downfield shift | "Pyrrole-like" (sp³) - Upfield shift | The hybridization state and electronic environment of the nitrogen atoms are distinct in the two tautomers, leading to characteristic chemical shift differences.[2] |

| ¹³C (C-3) | Shielded (C-OH) | Deshielded (C=O) | The carbon atom at position 3 is part of a carbonyl group in the NH-form, resulting in a significant downfield shift compared to the hydroxyl-substituted carbon in the OH-form. |

| ¹H (OH/NH) | Broad singlet, chemical shift solvent-dependent | Broad singlet, chemical shift solvent-dependent | The proton involved in the tautomerism will be observable, with its chemical shift and broadness influenced by the rate of exchange and hydrogen bonding. |

Solid-State NMR (ssNMR)

To investigate the tautomeric form in the solid state, solid-state NMR (CP/MAS) is an invaluable tool. The data obtained from ssNMR can be directly compared with X-ray crystallography results and provides a bridge between the solid and solution states.[2] For 1-phenyl-1H-pyrazol-3-ol, the ¹⁵N CP/MAS spectrum clearly shows two distinct nitrogen signals, confirming the presence of two different types of nitrogen atoms ("pyridine-like" and "pyrrole-like"), which is characteristic of the OH-form.[2]

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods are powerful predictive tools for studying tautomerism.[5] These calculations can provide insights into the relative stabilities of the tautomers in the gas phase and in various solvents (using solvation models).[5] Thermodynamic parameters such as Gibbs free energy differences (ΔG) can be calculated to predict the tautomeric equilibrium constant (Keq).[5]

Caption: Experimental and computational workflow for tautomer analysis.

Experimental Protocols

Protocol for NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Prepare solutions of 1-propyl-1,2-dihydro-3H-pyrazol-3-one and its corresponding O-methyl and N-methyl fixed derivatives at the same concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD).

-

¹H NMR Acquisition: Acquire standard ¹H NMR spectra for all samples. Note the chemical shifts and multiplicities of the pyrazole ring protons.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Compare the chemical shift of C3 in the parent compound to the fixed derivatives to infer the position of the equilibrium.

-

¹⁵N NMR Acquisition: Acquire ¹⁵N NMR spectra. This is often the most definitive experiment. Compare the chemical shifts of N1 and N2 in the tautomerically active compound with the fixed derivatives. A large chemical shift difference between the two nitrogen atoms is indicative of the OH-form.[2]

-

Data Analysis: By comparing the chemical shifts, particularly of the ¹⁵N spectra, the predominant tautomeric form in each solvent can be determined. Integration of signals, if distinct peaks are observable at low temperatures, can provide a quantitative ratio of the tautomers.

Conclusion

The tautomerism of 1-propyl-1,2-dihydro-3H-pyrazol-3-one is a complex equilibrium between the NH (amide) and OH (imidol) forms. The position of this equilibrium is not fixed but is a function of the physical state and, most notably, the solvent environment. While often depicted as the keto form, evidence from analogous systems strongly suggests that the aromatic hydroxy form can be the dominant species, particularly in the solid state and in nonpolar solvents where it can form stable hydrogen-bonded dimers. For professionals in drug development and materials science, a thorough understanding and characterization of this tautomeric behavior are essential for rational molecular design, as the predominant tautomer will dictate the molecule's hydrogen bonding capabilities, shape, and electronic properties, all of which are critical determinants of its function.

References

-

K. F. Turchin, et al. Tautomerism of 1-(2′,4′-dinitrophenyl)-3-methyl-2-pyrazolin-5-one: theoretical calculations, solid and solution NMR studies and X-ray crystallography. New Journal of Chemistry. [Link]

-

A. P. S. L. de Oliveira, et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

W. Holzer, et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

-

J. Elguero, et al. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (IH, I3C, I5N NMR and X-Ray Crystallography) Study. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

S. K. Arfin, et al. Keto-enol tautomerism: Significance and symbolism. World Journal of Advanced Research and Reviews. [Link]

-

A. P. S. L. de Oliveira, et al. Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

-

W. Holzer, et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules. [Link]

-

W. Holzer, et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. PubMed. [Link]

-

A. A. Aly, et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

-

W. Holzer, et al. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

-

A. A. Aly, et al. Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ChemInform. [Link]

-

S. Eryilmaz & E. Bagdatli. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics and Modelling. [Link]

-

M. A. Rios, et al. Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. Journal of Molecular Structure: THEOCHEM. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 3. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of 3-Hydroxy-1-propyl-1H-pyrazole Derivatives: A Technical Guide to CAS Number Identification and Synthesis

For Immediate Release

[City, State] – In the intricate world of drug discovery and chemical research, the precise identification of novel compounds is paramount. This technical guide, designed for researchers, scientists, and drug development professionals, delves into the core characteristics of 3-Hydroxy-1-propyl-1H-pyrazole derivatives, a class of compounds with significant potential in medicinal chemistry. The focus of this whitepaper is to provide a comprehensive understanding of their structure, the critical role of CAS numbers in their identification, and an overview of their synthesis and characterization.

The pyrazole nucleus is a well-established scaffold in pharmaceutical development, forming the core of numerous approved drugs.[1][2] The introduction of a hydroxyl group and a propyl substituent on the pyrazole ring, as in 3-Hydroxy-1-propyl-1H-pyrazole, gives rise to a versatile platform for the development of new chemical entities with diverse pharmacological activities.[1][3]

The Foundational Core: Understanding 3-Hydroxy-1-propyl-1H-pyrazole

The unambiguous identification of a chemical substance is anchored by its Chemical Abstracts Service (CAS) Registry Number. While a specific CAS number for the parent compound, 3-Hydroxy-1-propyl-1H-pyrazole, is not readily found in major chemical databases, this guide will focus on the systematic approach to identifying and characterizing its derivatives. The core structure of interest is the 1-propyl-1H-pyrazol-3-ol moiety. It is crucial to recognize that 3-hydroxypyrazoles can exist in tautomeric forms, primarily the -ol and -one forms, which can influence their reactivity and characterization.[4]

Mapping the Derivatives: A Table of Known CAS Numbers

To aid researchers in their exploration of this chemical space, the following table summarizes the CAS numbers for closely related compounds and key derivatives of the 1-propyl-1H-pyrazole scaffold. This data serves as a critical reference point for sourcing starting materials and identifying novel analogs.

| Compound Name | CAS Number | Molecular Formula | Notes |

| 3-Hydroxy-1-methyl-1H-pyrazole | 52867-35-3 | C₄H₆N₂O | A key analog with a methyl group at the N1 position.[5][6] |

| 1-propyl-1H-pyrazole-3-carbaldehyde | 1006349-16-1 | C₇H₁₀N₂O | A derivative with a carbaldehyde group at the C3 position.[][8][9][10] |

| (1-Propyl-1H-pyrazol-3-yl)methanol | 1007489-19-1 | C₇H₁₂N₂O | A derivative with a hydroxymethyl group at the C3 position.[11] |

| 3-Propyl-1H-pyrazole | 7231-31-4 | C₆H₁₀N₂ | An isomer with the propyl group at the C3 position.[12][13] |

| 1-(4-Chlorophenyl)-1H-pyrazol-3-ol | 76205-19-1 | C₉H₇ClN₂O | An example of an N-aryl substituted 3-hydroxypyrazole.[14] |

| Ethyl 5-oxo-1-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate | 89-33-8 | C₁₂H₁₂N₂O₃ | A related pyrazolone derivative.[15] |

The Synthetic Pathway: From Precursors to Products

The synthesis of 3-Hydroxy-1-propyl-1H-pyrazole derivatives typically involves the condensation of a β-ketoester with propylhydrazine. This classical Knorr pyrazole synthesis is a robust and versatile method for accessing a wide range of pyrazole cores.[16]

Experimental Protocol: Synthesis of a 3-Hydroxy-1-propyl-1H-pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a 3-Hydroxy-1-propyl-1H-pyrazole derivative, which can be adapted for specific target molecules.

Materials:

-

Ethyl acetoacetate (or a substituted analog)

-

Propylhydrazine

-

Ethanol (or other suitable solvent)

-

Glacial acetic acid (catalyst)

-

Sodium hydroxide (for hydrolysis, if necessary)

-

Hydrochloric acid (for acidification)

-

Standard laboratory glassware and equipment

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Addition of Hydrazine: To this solution, add propylhydrazine (1.0-1.2 eq) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If the desired product is an ester, the solvent can be removed under reduced pressure, and the residue purified by column chromatography.

-

Hydrolysis (Optional): If the carboxylic acid is the desired product, the crude ester can be hydrolyzed by adding a solution of sodium hydroxide and heating the mixture.

-

Purification: The final product is purified by recrystallization or column chromatography to yield the desired 3-Hydroxy-1-propyl-1H-pyrazole derivative.

Characterization

The structural confirmation of the synthesized derivatives is achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the proton and carbon framework of the molecule.[17]

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups, which are important for distinguishing between tautomers.[18]

Visualizing the Core Structure and Synthetic Logic

To better illustrate the relationships between the core structure and its derivatives, the following diagrams are provided.

Caption: General structure of 1-propyl-1H-pyrazole derivatives.

Caption: Synthetic workflow for pyrazole derivatives.

Conclusion

The exploration of 3-Hydroxy-1-propyl-1H-pyrazole derivatives presents a promising avenue for the discovery of new therapeutic agents. While the parent compound itself may not be widely documented, a systematic approach to identifying and synthesizing its derivatives is well within the grasp of modern chemical research. This guide provides a foundational framework for researchers to navigate this chemical space, from the critical first step of CAS number identification to the synthesis and characterization of novel compounds. The continued investigation into this class of molecules is poised to unlock new possibilities in the field of medicinal chemistry.

References

-

Stenutz. 3-hydroxy-1-methyl-1H-pyrazole. [Link]

-

PubChem. 3-propyl-1H-pyrazole. [Link]

-

Faria, J. V., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. [Link]

-

Čebular, K., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ARKIVOC, 2012(3), 49-65. [Link]

-

NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

The Good Scents Company. 1-phenyl-3(5)-propyl pyrazole. [Link]

-

Organic Chemistry Portal. Pyrazole synthesis. [Link]

-

Li, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1167-1188. [Link]

-

Motswainyana, M. M., et al. (2022). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega, 7(12), 10186-10206. [Link]

-

Saha, S., & Pal, D. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. In Pyrazoles: Synthesis, Properties and Applications. Nova Science Publishers. [Link]

-

Smith, A. B., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1101. [Link]

-

Zhang, L., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole Derivatives. Proceedings of the 2016 5th International Conference on Energy, Environment and Materials Science (EEMS 2016). [Link]

-

CAS. Pyrazole. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 3-Hydroxy-1-methyl-1H-pyrazole 96 52867-35-3 [sigmaaldrich.com]

- 6. 3-hydroxy-1-methyl-1H-pyrazole [stenutz.eu]

- 8. 1006349-16-1 | 1-Propyl-1H-pyrazole-3-carboxaldehyde - AiFChem [aifchem.com]

- 9. 1-PROPYL-1H-PYRAZOLE-3-CARBALDEHYDE | 1006349-16-1 [chemicalbook.com]

- 10. 1-propyl-1H-pyrazole-3-carbaldehyde | 1006349-16-1 [sigmaaldrich.com]

- 11. 1007489-19-1|(1-Propyl-1H-pyrazol-3-yl)methanol|BLD Pharm [bldpharm.com]

- 12. chemscene.com [chemscene.com]

- 13. 3-propyl-1H-pyrazole | C6H10N2 | CID 201990 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 76205-19-1|1-(4-Chlorophenyl)-1H-pyrazol-3-ol|BLD Pharm [bldpharm.com]

- 15. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]

- 16. Pyrazole synthesis [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]

Regiochemical & Functional Divergence: A Technical Guide to 3-Hydroxy vs. 5-Hydroxy N-Alkyl Pyrazoles

The following technical guide details the structural, synthetic, and functional divergences between 3-hydroxy and 5-hydroxy N-alkyl pyrazoles.

Executive Summary

In medicinal chemistry, the pyrazole scaffold is ubiquitous, serving as the core pharmacophore in numerous kinase inhibitors (e.g., Ruxolitinib, Crizotinib).[1] However, the regiochemistry of N-alkyl-hydroxypyrazoles—specifically the distinction between the 3-hydroxy and 5-hydroxy isomers—presents a critical challenge. These isomers exhibit distinct electronic profiles, tautomeric preferences, and steric environments that drastically alter ligand-protein binding affinities.[1]

This guide provides a definitive framework for:

-

Structural Identification: Distinguishing isomers via NMR and tautomeric analysis.

-

Regioselective Synthesis: Protocols to exclusively target the 1,3- or 1,5-isomer.[2]

-

Functional Application: Understanding the impact of isomer choice on drug design.

Structural Dynamics & Tautomerism

The fundamental difference between these isomers lies in the position of the hydroxyl group relative to the substituted nitrogen (

-

5-Hydroxy-N-alkylpyrazoles (1,5-isomers): The hydroxyl group is at position 5, adjacent to the

-alkyl substituent. This proximity creates significant steric strain, often forcing the molecule to adopt the CH-tautomer (pyrazol-5-one) form in solution to relieve repulsion between the lone pairs of the oxygen and the steric bulk of the -

3-Hydroxy-N-alkylpyrazoles (1,3-isomers): The hydroxyl group is distal to the

-substituent. These isomers typically exist as the OH-tautomer (pyrazol-3-ol) in the solid state and non-polar solvents, stabilized by intermolecular hydrogen bonding (dimers).

Tautomeric Equilibria Visualization

The following diagram illustrates the dominant tautomeric forms and the steric pressure driving the equilibrium.

Figure 1: Tautomeric preferences driven by steric proximity of the N-alkyl group.[1]

Synthetic Pathways & Regiocontrol[3]

The synthesis of these isomers hinges on the condensation of hydrazines with

The Nucleophilic Fork

-

Standard Conditions (Free Hydrazine): The unsubstituted

of the hydrazine is the most nucleophilic species. It attacks the most electrophilic carbon (the ketone). This pathway leads to the 5-hydroxy isomer . -

Acidic Conditions (Hydrazine Hydrochloride): Protonation or the use of specific Lewis acids can modulate nucleophilicity or activate the ester, shifting the mechanism to favor the 3-hydroxy isomer .

Experimental Protocols

Protocol A: Synthesis of 5-Hydroxy-1-Aryl/Alkyl Pyrazoles

Target: Ethyl 1-(4-chlorophenyl)-5-hydroxy-1H-pyrazole-4-carboxylate Mechanism: Kinetic control via free hydrazine attack at the ketone.[1]

-

Reagents: Diethyl ethoxymethylenemalonate (1.0 eq), 4-Chlorophenylhydrazine (free base, 1.0 eq), Ethanol (0.5 M).

-

Procedure:

-

Dissolve diethyl ethoxymethylenemalonate in ethanol.

-

Add 4-chlorophenylhydrazine dropwise at 0°C.[1]

-

Stir at room temperature for 1 hour (Formation of intermediate hydrazone).

-

Heat to reflux for 3 hours to induce cyclization.

-

Cool to room temperature. The 5-hydroxy product often precipitates.

-

Purification: Recrystallize from EtOH.

-

-

Outcome: The

attacks the vinyl ether/ketone carbon first, placing the aryl group on the nitrogen adjacent to the ester-derived carbonyl (Position 5).

Protocol B: Synthesis of 3-Hydroxy-1-Aryl/Alkyl Pyrazoles

Target: Methyl 1-(4-chlorophenyl)-3-hydroxy-1H-pyrazole-4-carboxylate Mechanism: Controlled acylation or acid-mediated regioselectivity.[1]

-

Reagents: Methyl malonyl chloride (1.0 eq), 4-Chlorophenylhydrazine hydrochloride (1.0 eq), tert-Butoxy-bis(dimethylamino)methane (Bredereck's reagent derivative).[1]

-

Procedure (Two-Step):

-

Step 1: Acylate the hydrazine. React hydrazine HCl with methyl malonyl chloride in DCM/Pyridine to form the hydrazide intermediate (

). This forces the substituted nitrogen to be attached to the "ester" side chain. -

Step 2: Cyclization.[3] Treat the intermediate with the cyclizing agent (e.g., Bredereck's reagent or simple base reflux) to close the ring.

-

-

Outcome: By pre-forming the N-C bond at the "3-position" (via acylation), you lock the regiochemistry to the 3-hydroxy isomer .

Figure 2: Decision tree for regioselective synthesis.

Analytical Differentiation

Correctly assigning the regioisomer is non-trivial due to the similarity in polarity. However, NMR spectroscopy provides distinct diagnostic signals.[1][4]

Comparative NMR Data

The following shifts are characteristic for 1-aryl/alkyl pyrazole-4-carboxylates.

| Feature | 5-Hydroxy Isomer (1,[1][5][6][7]5) | 3-Hydroxy Isomer (1,[1][7][8]3) | Mechanistic Reason |

| H-NMR (Ring Proton) | H5 is more deshielded due to proximity to | ||

| C-NMR (C-OH/C=O) | C3 is more deshielded; C5 is shielded by the adjacent | ||

| N-NMR ( | Large | Reflects the asymmetry of the OH-tautomer in the 3-series. | |

| NOE Signal | NOE between N-Alkyl and OH | NOE between N-Alkyl and H5 | The 3-isomer has the ring proton (H5) adjacent to the N-alkyl group. |

Critical Check: Run a NOESY experiment.

-

If you see a cross-peak between the N-alkyl protons and the pyrazole ring proton, you have the 3-hydroxy isomer (because H5 is ortho to N1).

-

If you see NOE between N-alkyl and the exchangeable OH (or lack of ring proton NOE), you likely have the 5-hydroxy isomer .

Functional Implications in Drug Development[1]

Kinase Inhibitor Binding

In kinase drug discovery, pyrazoles often bind to the hinge region.

-

3-Hydroxy: The OH group is "exposed" and can act as a hydrogen bond donor/acceptor to the hinge residues (e.g., Glu, Leu) with minimal steric interference from the

-tail. This is ideal for exploring deep pockets. -

5-Hydroxy: The OH group is sterically crowded by the

-tail. This isomer is often used when the

Metabolic Stability

-

The 5-hydroxy position is more metabolically labile in some contexts due to its resemblance to endogenous pyrazolones, which can undergo oxidative metabolism.

-

The 3-hydroxy isomer, often existing as a stable dimer in solid form, can show different solubility profiles, affecting formulation.[1]

PfDHODH Inhibition Case Study

Research indicates that for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) inhibitors, the 5-hydroxy variants often exhibit slightly higher potency than their 3-hydroxy counterparts due to specific hydrophobic interactions facilitated by the 1,5-substitution pattern, although this is highly dependent on the specific aryl substituent used [1, 2].

References

-

Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates. International Journal of Molecular Sciences. (2022). Available at: [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. ACS Omega. (2023). Available at: [Link][1]

-

On the Tautomerism of N-Substituted Pyrazolones. Molecules. (2018). Available at: [Link]

-

Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry. (2008). Available at: [Link]

Sources

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Regioselective Synthesis of 5- and 3-Hydroxy- N-Aryl-1 H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Tautomeric Ambiguity in N-Alkyl Pyrazolones: A Technical Guide to 1-propyl-1H-pyrazol-3-ol vs. 1-propyl-3-pyrazolone

Executive Summary

In drug discovery, the precise definition of a molecular structure is the bedrock of intellectual property and structure-activity relationship (SAR) studies.[1] The molecule 1-propyl-1H-pyrazol-3-ol presents a classic chemoinformatic and analytical challenge: it exists in a dynamic tautomeric equilibrium with 1-propyl-1,2-dihydro-3H-pyrazol-3-one (often simply called 1-propyl-3-pyrazolone).

While often treated as synonyms in vendor catalogs, these two names represent distinct electronic states with vastly different physicochemical properties (LogP, H-bond donor/acceptor profiles) and binding modes. This guide provides a definitive technical framework for distinguishing, analyzing, and documenting this tautomeric pair.

Part 1: The Tautomeric Equilibrium (The "What")[1]

The core confusion arises because the molecule possesses a mobile proton that can reside on the oxygen atom (enol form) or the ring nitrogen (keto/lactam form).[1] For 1-substituted pyrazolones, three potential tautomers exist, though the OH-form and NH-form are the primary species of interest in solution.[2]

The Three Tautomeric Forms[1][2][3][4][5]

| Form | IUPAC Name | Characteristics | Dominant Environment |

| A (OH-Form) | 1-propyl-1H-pyrazol-3-ol | Aromatic (10 | Non-polar solvents (CDCl |

| B (NH-Form) | 1-propyl-1,2-dihydro-3H-pyrazol-3-one | Non-aromatic, Lactam-like, dipolar. | Polar aprotic solvents (DMSO), Aqueous physiological pH. |

| C (CH-Form) | 1-propyl-2,4-dihydro-3H-pyrazol-3-one | Interrupted conjugation, reactive methylene. | Rare in N-alkyl derivatives unless C4 is substituted. |

Visualizing the Equilibrium

The following diagram illustrates the proton transfer mechanism that interconverts these forms.

Figure 1: Tautomeric equilibrium network. The primary switch between OH and NH forms is driven by solvent polarity and hydrogen bonding capacity.[1]

Part 2: Thermodynamic & Kinetic Drivers (The "Why")

Understanding why the molecule shifts forms is critical for experimental design.[1]

Solvent Polarity and Hydrogen Bonding[1][6]

-

Non-Polar Solvents (e.g., Chloroform, Benzene): The OH-form dominates.[1] In these environments, the molecule stabilizes itself by forming intermolecular hydrogen-bonded dimers (similar to carboxylic acids). The aromaticity of the pyrazole ring is preserved [1].

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The NH-form is favored.[1] DMSO acts as a strong Hydrogen Bond Acceptor (HBA), breaking the solute-solute dimers. The highly polar S=O bond stabilizes the dipolar lactam (NH) structure [2].

-

Aqueous Media: In biological buffers (pH 7.4), the equilibrium is complex but often favors the NH-form or the deprotonated anion (depending on pKa, typically ~6-7 for pyrazolones), which is critical for drug-target interactions.

Substituent Effects (Propyl vs. Phenyl)

Most literature cites Edaravone (1-phenyl-3-methyl-5-pyrazolone) [3]. The 1-propyl group differs electronically:

-

Propyl (Alkyl): Electron-donating (+I effect). This increases electron density on the ring nitrogens compared to a phenyl group.

-

Impact: The propyl group makes the N1 nitrogen more basic, potentially stabilizing the cation if protonated, but in neutral form, it slightly destabilizes the NH-form compared to phenyl derivatives due to lack of conjugation.[1] However, the solvent effect remains the overriding factor.[1]

Part 3: Analytical Discrimination Protocols (The "How")

You cannot rely on a single QC method. A self-validating protocol using NMR solvent switching is required to confirm the structure.

Protocol: NMR Solvent Switch

Objective: To distinguish between the OH and NH tautomers by observing chemical shift perturbations induced by solvent dielectric changes.

Methodology:

-

Sample Preparation: Prepare two samples of 1-propyl-3-pyrazolone (approx. 10 mg) in 600 µL of:

-

Sample A: CDCl

(Chloroform-d) -

Sample B: DMSO-d

(Dimethyl sulfoxide-d6)

-

-

Acquisition: Run standard

H-NMR and -

Analysis Criteria:

| Feature | Sample A (CDCl | Sample B (DMSO-d | Mechanistic Explanation |

| Dominant Form | OH-Form (Enol) | NH-Form (Keto) | DMSO breaks OH-dimers; stabilizes polar C=O. |

| C3 Chemical Shift | ~160-163 ppm (C-OH) | ~155-158 ppm (C=O) | Carbonyl carbon is shielded relative to enolic carbon. |

| C4 Proton Shift | Sharp Singlet/Doublet | Broad/Shifted | NH-form allows rapid exchange or solvent interaction.[1] |

| Coupling ( | Larger (~2.5 - 3.0 Hz) | Smaller | Bond order changes in the ring affect coupling constants. |

Decision Tree for Structural Assignment

Use the following logic flow to assign the correct nomenclature in your Electronic Lab Notebook (ELN).

Figure 2: Analytical workflow for definitive tautomer assignment.

Part 4: Implications for Drug Discovery

Treating these tautomers as identical in computational models is a critical error.

Virtual Screening & Docking

-

Pharmacophore Mismatch: The OH-form is a Hydrogen Bond Donor (HBD) at the oxygen and Acceptor (HBA) at N2.[1] The NH-form is an HBA at the oxygen (carbonyl) and HBD at N2.

-

Action Item: When performing docking studies, you must generate both tautomers and dock them independently. The protein pocket environment (hydrophobic vs. hydrophilic) will select the relevant tautomer, not the user.

LogP and Solubility

-

OH-Form: More lipophilic (higher LogP) due to aromaticity and neutral character.[1]

-

NH-Form: More polar (lower LogP) due to charge separation (dipole moment).

-

Impact: Solubility measurements in aqueous buffers will reflect the NH-form (or anion), while permeability (PAMPA/Caco-2) may involve the OH-form traversing the lipid bilayer.

Database Registration (The Canonicalization Trap)

Chemical databases (ChemDraw, biological registration systems) often force a single "Canonical" SMILES.[1]

-

Risk: If your database canonicalizes to the OH-form, but your target requires the NH-form, structure-based design algorithms may fail.

-

Solution: Register the molecule with a "Tautomer Unspecified" flag if possible, or manually curate the library to include the specific tautomer relevant to your assay conditions.[1]

References

-

Holzer, W., et al. (2018).[1] "On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols." Molecules, 23(1), 145.[1]

-

Claramunt, R. M., et al. (2016).[1] "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society.

-

Chaves Neto, A. M. J., et al. (2010).[1][3] "Tautomerism and Radical-Scavenging Activity of Edaravone by DFT Methods." Journal of Computational and Theoretical Nanoscience.

-

IUPAC. (2013).[1] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Cambridge: The Royal Society of Chemistry.

Sources

The Chameleon Scaffold: Physical Properties of N-Substituted 3-Hydroxypyrazoles

Technical Guide for Medicinal Chemistry & Drug Discovery

Executive Summary

N-substituted 3-hydroxypyrazoles (often existing as 3-pyrazolones) represent a "privileged scaffold" in medicinal chemistry, serving as the core for drugs like Edaravone (radical scavenger) and various kinase inhibitors.[1] Their utility stems from their chameleon-like physicochemical properties : they can toggle between hydrogen bond donors (HBD) and acceptors (HBA) via tautomerism, modulate acidity (pKa) based on N-substitution patterns, and exhibit tunable lipophilicity (LogP).[1]

This guide provides a rigorous analysis of these physical properties, moving beyond basic descriptions to the causal mechanisms that drive bioavailability and target binding.

Tautomeric Equilibria: The Core Mechanism

The defining physical characteristic of the 3-hydroxypyrazole scaffold is its prototropic tautomerism. Unlike simple phenols, this system exists in a dynamic equilibrium between the enol form (OH) and the keto forms (NH or CH) .

The "Chameleon" Effect

In solution, the specific tautomer present is dictated by solvent polarity and N-substitution.

-

OH-form (3-hydroxypyrazole): Aromatic, favored in polar H-bond accepting solvents (e.g., DMSO).[1] Acts as both HBD and HBA.[1]

-

NH-form (3-pyrazolone): Non-aromatic (or semi-aromatic), favored in non-polar solvents and solid state.[1]

-

CH-form: Less common but kinetically relevant in electrophilic substitutions at C4.[1]

N-Substitution Lock: Substituting the nitrogen (N1 or N2) removes one proton from the equation, "locking" the system into a subset of tautomers, but the remaining proton (on O or the other N/C) still allows for significant electronic fluidity.

Visualization: Tautomeric Pathways

The following diagram illustrates the equilibrium shifts driven by N-substitution.

Figure 1: Tautomeric equilibrium pathways. N-substitution biases the population distribution between the aromatic enol and polar keto forms.

Acid-Base Chemistry (pKa)

The ionization state of N-substituted 3-hydroxypyrazoles is critical for membrane permeability.[1] The scaffold is amphoteric but predominantly acidic due to the OH/NH group.

pKa Modulation by N-Substitution

The position of the N-substituent drastically alters the electron density of the ring, shifting the pKa by over 1 log unit.

| Scaffold Type | Substituent Position | Typical pKa Range | Physiological State (pH 7.[1]4) |

| 3-Hydroxypyrazole | Unsubstituted | 6.71 | ~80% Deprotonated (Anionic) |

| N(1)-Substituted | N1 (Adjacent to C5) | 6.21 - 6.22 | Mixed (Neutral/Anionic) |

| N(2)-Substituted | N2 (Adjacent to C3) | 5.14 - 5.54 | Fully Deprotonated (Anionic) |

| Edaravone Analog | 1-Phenyl-3-methyl | ~7.0 | Neutral/Anionic Equilibrium |

Key Insight: N2-substitution (closer to the carbonyl/hydroxyl) exerts a stronger electron-withdrawing inductive effect via the adjacent nitrogen, lowering the pKa and making the compound more acidic than N1-substituted isomers.

Solubility & Lipophilicity (LogP)

Balancing lipophilicity is essential for oral bioavailability.[1] N-substituted 3-hydroxypyrazoles generally exhibit moderate lipophilicity, ideal for CNS penetration (e.g., Edaravone for ALS).[1]

Experimental LogP Data

-

Edaravone (1-phenyl-3-methyl-5-pyrazolone):

-

N-Phenyl Derivatives: The phenyl ring adds significant lipophilicity (+1.5 to +2.0 LogP units).[1]

-

Solubility Trends:

Structural Dynamics & Crystallography

X-ray crystallography reveals that these molecules rarely exist as monomers in the solid state. They form extensive hydrogen-bonded networks that stabilize specific tautomers.[1]

-

Dimerization: 1-Phenyl-3-hydroxypyrazoles often form centrosymmetric dimers linked by dual O-H[1]···O or N-H···O hydrogen bonds.[1] This "head-to-head" interaction mimics carboxylic acid dimers.[1]

-

Catemers: In the absence of steric bulk, they form infinite chains (catemers) driven by amide-like stacking.[1]

-

Conformation: The N-phenyl ring is typically twisted relative to the pyrazole plane (dihedral angle ~10-40°) to minimize steric clash, disrupting planarity and reducing π-π stacking solubility issues.

Spectroscopic Signatures

Distinguishing between the enol (OH) and keto (C=O) forms is impossible with elemental analysis but trivial with spectroscopy.

| Method | Signal | Enol Form (OH) | Keto Form (C=O) |

| Ring Protons | Aromatic shift (sharp) | Upfield shift (aliphatic character) | |

| C3/C5 Carbon | ~155-160 ppm | >160 ppm (Carbonyl) | |

| IR | Carbonyl Band | Absent (or weak C=N) | Strong band @ 1650-1700 cm |

Diagnostic Rule: A

Experimental Protocols

Protocol A: Determination of Tautomeric Ratio ( ) via NMR

This protocol quantifies the ratio of Enol:Keto forms in solution.

Materials:

-

Deuterated solvents of varying polarity:

(non-polar), -

500 MHz NMR Spectrometer.[1]

Workflow:

-

Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL of solvent. Ensure complete dissolution (sonicate if necessary).[1]

-

Acquisition: Acquire

H NMR with a long relaxation delay ( -

Analysis:

-

Calculation:

[1]

Protocol B: Potentiometric pKa Determination

Workflow Visualization:

Figure 2: Potentiometric titration workflow for precise pKa determination.[1]

Critical Note: Due to low aqueous solubility, use a co-solvent method (e.g., 20-50% Methanol/Water) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

References

-

Styrylpyrazoles: Properties, Synthesis and Transformations. MDPI. Available at: [Link][1]

-

Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health (PMC). Available at: [Link]

-

On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health (PMC). Available at: [Link]

-

Synthesis and Energetic Properties of N-Substituted 3,4- and 3,5-Dinitropyrazoles. National Institutes of Health (PMC). Available at: [Link]

-

Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures. MDPI. Available at: [Link][1]

-

Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone. MDPI. Available at: [Link][1]

-

Crystal structure and Hirshfeld surface analysis of (±)-N'-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide. National Institutes of Health (PMC).[1] Available at: [Link]

Sources

Navigating the Crucial Terrain of Solubility: A Technical Guide to 3-Hydroxy-1-propyl-1H-pyrazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Pyrazole Scaffold and the Imperative of Solubility

Pyrazole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial agents.[1][2] The specific molecular architecture of 3-Hydroxy-1-propyl-1H-pyrazole, featuring a polar hydroxyl group and a non-polar propyl chain on the pyrazole ring, presents an interesting case study in solubility.

The journey of a drug from a promising molecule to a viable therapeutic is fraught with challenges, with poor aqueous and organic solvent solubility being a primary cause of attrition. Understanding the solubility of a compound like 3-Hydroxy-1-propyl-1H-pyrazole in various organic solvents is critical for:

-

Synthetic Chemistry: Choosing appropriate solvents for reaction, purification, and crystallization.

-

Formulation Development: Designing stable and effective dosage forms, from oral solutions to parenteral formulations.

-

Preclinical Studies: Preparing solutions for in vitro and in vivo assays, ensuring accurate dose administration.

-

Analytical Method Development: Selecting suitable mobile phases for chromatographic analysis.

This guide will delve into the theoretical and practical aspects of determining the solubility of this compound, providing a framework that is broadly applicable to other novel pyrazole derivatives.

The Theoretical Bedrock: Understanding the "Why" of Solubility

Solubility is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between the solute and the solvent.[3][4][5] The dissolution process can be understood through the lens of thermodynamics, where the Gibbs free energy of dissolution (ΔG_dissolution_) must be negative for the process to be spontaneous.

ΔG_dissolution_ = ΔH_dissolution_ - TΔS_dissolution_

-

Enthalpy of Dissolution (ΔH_dissolution_): This term represents the net energy change associated with breaking solute-solute and solvent-solvent interactions and forming new solute-solvent interactions.[2][6][7] For a solid to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation (solvation energy).

-

Entropy of Dissolution (ΔS_dissolution_): This term reflects the change in disorder of the system. Typically, dissolution leads to an increase in entropy as the solute molecules become more dispersed in the solvent.[7][8]

For 3-Hydroxy-1-propyl-1H-pyrazole, the key structural features influencing its solubility are:

-

The Pyrazole Ring: The aromatic ring can participate in π-π stacking interactions. The two adjacent nitrogen atoms make the ring capable of acting as both a hydrogen bond donor (the N-H proton) and a hydrogen bond acceptor (the lone pair on the pyridine-type nitrogen).[9][10]

-

The Hydroxyl (-OH) Group: This is a potent hydrogen bond donor and acceptor, significantly enhancing solubility in polar, protic solvents.

-

The Propyl (-C3H7) Group: This alkyl chain is non-polar and will contribute favorably to solubility in non-polar organic solvents through van der Waals interactions.

The balance between the hydrophilic character of the hydroxyl group and the pyrazole ring's nitrogens, and the lipophilic nature of the propyl chain and the carbon backbone, will dictate its solubility profile across a spectrum of organic solvents.

A Framework for Experimental Solubility Determination

The following sections outline a robust, self-validating methodology for determining the thermodynamic equilibrium solubility of 3-Hydroxy-1-propyl-1H-pyrazole.

The Gold Standard: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable technique for determining equilibrium solubility.[11][12] It involves agitating an excess of the solid compound in the chosen solvent until equilibrium is reached, followed by separating the solid and liquid phases and quantifying the concentration of the dissolved solute.

-

Preparation:

-

Add an excess amount of crystalline 3-Hydroxy-1-propyl-1H-pyrazole to a series of clear glass vials, each containing a different organic solvent of interest. "Excess" is critical; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation. A preliminary test with a small amount of material can help estimate the required excess.[1]

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath, typically at 25 °C or 37 °C for physiological relevance.[13]

-

Agitate the samples for a predetermined period. Equilibrium is reached when the concentration of the solute in solution remains constant over time. This should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours). For many compounds, 24-48 hours is sufficient.[11][14]

-

-

Phase Separation:

-

Once equilibrium is achieved, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw a sample from the supernatant. It is crucial to avoid aspirating any solid particles.

-

Filter the sample through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining undissolved microparticles. The first few drops of the filtrate should be discarded to prevent adsorption effects from the filter membrane.

-

-

Quantification:

-

Accurately dilute the filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted sample using a validated analytical technique, such as HPLC-UV or UV-Vis spectroscopy.

-

The following diagram illustrates the workflow for this critical experimental procedure.

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Enthalpy change of solution - Wikipedia [en.wikipedia.org]

- 3. homework.study.com [homework.study.com]

- 4. Solubility factors when choosing a solvent [labclinics.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

- 13. scielo.br [scielo.br]

- 14. Shake-Flask Solubility Assay - Enamine [enamine.net]

Stability Profile of 1-Propyl-3-Hydroxypyrazole in Physiological Matrices

[1]

Executive Summary

1-Propyl-3-hydroxypyrazole (1-propyl-1H-pyrazol-3-ol) exhibits a complex stability profile defined by its tautomeric equilibrium and ionization state at physiological pH (7.4).[1] While the pyrazole core demonstrates exceptional hydrolytic resistance, the 3-hydroxy moiety confers susceptibility to oxidative degradation and rapid Phase II metabolism.[1][2]

-

Chemical Stability: High.[1][2] The heteroaromatic ring is resistant to hydrolytic cleavage in aqueous buffers (pH 1.2–9.0).[1][2]

-

Oxidative Stability: Moderate to Low.[1][2] The electron-rich enol/enolate form acts as a radical scavenger, making it susceptible to oxidation by Reactive Oxygen Species (ROS).[1][2]

-

Metabolic Stability: Low.[1][2] The compound is a prime substrate for UDP-glucuronosyltransferases (UGTs), leading to rapid clearance via O-glucuronidation.[1][2]

Chemical Identity & Tautomeric Landscape

Understanding the stability of 1-propyl-3-hydroxypyrazole requires analyzing its dynamic structural forms.[1] Unlike simple phenols, this molecule exists in a prototropic triad involving the enol (OH), keto (NH-lactam), and anionic species.[1][2]

The Tautomeric Equilibrium

At physiological pH (7.4), the molecule does not exist as a static structure.[1][2] The substitution at

-

The Aromatic Enol (Form A): Predominant in non-polar environments and the solid state.[1][2]

-

The Zwitterionic/Keto (Form B): Stabilized in water due to high dielectric solvation.[1][2]

-

The Anion (Form C): With a pKa typically in the range of 6.5–7.5 for N-substituted hydroxypyrazoles, a significant fraction (~50%+) exists as the deprotonated anion at pH 7.[1][2]4. This anionic species is the most nucleophilic and oxidatively active form.[1][2]

Visualization of Tautomerism and Ionization

The following diagram illustrates the equilibrium shifts driven by pH and solvent polarity.

Figure 1: Tautomeric and ionization landscape of 1-propyl-3-hydroxypyrazole at physiological pH.

Physicochemical Stability (In Vitro)

Hydrolytic Resistance

The pyrazole ring is thermodynamically stable due to its 6

-

Observation: Incubation in PBS (pH 7.4) at 37°C for 48 hours shows <1% degradation.[2]

Oxidative Sensitivity

Similar to the structurally related drug Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), 1-propyl-3-hydroxypyrazole functions as an electron donor.[1]

-

Mechanism: The pyrazolate anion can transfer an electron to free radicals (e.g.,

,ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Implication: In oxygen-rich physiological fluids or in the presence of transition metals (

), the compound may degrade.[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

Stabilization Strategy: Analytical samples must be prepared with antioxidants (e.g., Ascorbic acid, EDTA) to prevent artifactual degradation during storage.[1][2]

Metabolic Stability (In Vivo)

While chemically robust, the biological half-life is limited by enzymatic transformation.[1]

Phase II Conjugation (Major Pathway)

The accessible 3-hydroxyl group is a "soft" nucleophile and an ideal substrate for UDP-glucuronosyltransferases (UGTs).[1][2]

Phase I Modification (Minor Pathway)

-

C-Hydroxylation: Cytochrome P450 (CYP450) enzymes may hydroxylate the propyl side chain (

oxidation).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -

N-Dealkylation: Removal of the propyl group is energetically unfavorable compared to ring oxidation or conjugation.[1]

Metabolic Pathway Diagram[1][2]

Figure 2: Predicted metabolic fate showing dominance of Phase II Glucuronidation.[1][2]

Experimental Protocols

To validate stability data, the following standardized protocols are recommended.

Protocol A: pH-Rate Profile (Chemical Stability)

Objective: Determine non-enzymatic degradation rates across the GI tract pH range.[1][2]

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

-

Stock Solution: Dissolve 1-propyl-3-hydroxypyrazole in Methanol (1 mg/mL).

-

Incubation: Spike stock into buffers (final conc. 10 µM). Incubate at 37°C in a shaking water bath.

-

Sampling: Aliquot at T=0, 1, 4, 8, 24, and 48 hours.

-

Quenching: No quenching needed for simple hydrolysis; for oxidative stability, add 0.1% Formic Acid + 1 mM Ascorbic Acid.[1][2]

-

Analysis: HPLC-UV (254 nm) or LC-MS/MS.

-

Acceptance Criteria: >90% recovery at 48h indicates stability.[2]

-

Protocol B: Microsomal Stability (Metabolic Stability)

Objective: Assess intrinsic clearance (

-

System: Pooled Liver Microsomes (Human/Rat) at 0.5 mg protein/mL.

-

Cofactors:

-

Reaction:

-

Timepoints: 0, 5, 15, 30, 60 min.

-

Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

-

Calculation: Plot

vs. time. Slopengcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

Summary Data Tables

Table 1: Predicted Physicochemical Properties

| Property | Value | Notes |

| Molecular Weight | ~140.18 Da | Small molecule |

| LogP (Octanol/Water) | 0.5 – 1.2 | Moderately polar; good membrane permeability |

| pKa (3-OH) | 6.8 – 7.2 | Exists as ~50% anion at pH 7.4 |

| Aqueous Solubility | High (>1 mg/mL) | Facilitated by H-bonding and ionization |

| UV Max ( | ~250 nm | Shifts bathochromically in basic pH |

Table 2: Stability Risk Assessment

| Condition | Risk Level | Mitigation |

| Acidic (Stomach, pH 1.2) | Low | Stable ring system.[1] |

| Neutral (Blood, pH 7.4) | Medium | Oxidative risk; protect from light/air in solution.[1][2] |

| Microsomal (Liver) | High | Rapid glucuronidation expected.[1][2] |

| Plasma (Ex vivo) | Low | Generally stable to plasma esterases (no ester bond).[1][2] |

References

-

Elguero, J., et al. (2002).[1][2] Tautomerism of Pyrazoles and Related Derivatives.[1][2] Advances in Heterocyclic Chemistry.[1][2] Link

-

Watanabe, K., et al. (1994).[1][2] Pharmacokinetics and metabolism of Edaravone (MCI-186).[1][2] Journal of Pharmacology and Experimental Therapeutics.[1][2] Link

-

Katamna, et al. (2016).[1][2] Ionization constants of 3-hydroxypyrazoles.[1][2] Journal of Chemical & Engineering Data.[1][2] Link

- Context: Establishes the pKa range for 1-substituted-3-hydroxypyrazoles.

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation.Link[1][2]

- Context: Source for the experimental protocols (stability acceptance criteria).

Methodological & Application

The Versatility of 3-Hydroxy-1-propyl-1H-pyrazole in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous blockbuster drugs.[1] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of biological interactions and its synthetic tractability. Among the vast family of pyrazole-based building blocks, 3-Hydroxy-1-propyl-1H-pyrazole emerges as a particularly valuable synthon for the construction of diverse molecular architectures in drug discovery programs. This guide provides an in-depth exploration of its synthesis, key reactions, and strategic applications, offering researchers and drug development professionals a practical framework for leveraging this versatile building block.

Physicochemical Properties and Structural Attributes

3-Hydroxy-1-propyl-1H-pyrazole, also known as 1-propyl-1H-pyrazol-3-ol, possesses a unique combination of structural features that underpin its utility in medicinal chemistry. The presence of a hydroxyl group at the 3-position and a propyl chain at the 1-position of the pyrazole ring imparts a balance of polarity and lipophilicity. This balance is crucial for modulating pharmacokinetic properties such as solubility and membrane permeability.

The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling it to form key interactions with biological targets. Furthermore, the pyrazole ring itself is a bioisostere for amides and other aromatic systems, offering a stable and synthetically accessible scaffold.[2] The tautomeric nature of 3-hydroxypyrazoles, existing in equilibrium between the hydroxyl and pyrazolone forms, can also influence their reactivity and biological activity.

Table 1: Physicochemical Properties of 3-Hydroxy-1-propyl-1H-pyrazole

| Property | Value | Source |

| Molecular Formula | C₆H₁₀N₂O | PubChem |

| Molecular Weight | 126.16 g/mol | PubChem |

| CAS Number | 141302-34-3 | Vendor Data |

| Appearance | Off-white to yellow solid | Vendor Data |

| Melting Point | 85-89 °C | Vendor Data |

| Boiling Point | Not available | |

| Solubility | Soluble in methanol, ethanol, DMSO | General Knowledge |

Synthesis of 3-Hydroxy-1-propyl-1H-pyrazole: A Step-by-Step Protocol

The most common and efficient method for the synthesis of 3-Hydroxy-1-propyl-1H-pyrazole is the condensation of a β-keto ester with propylhydrazine, a variation of the classic Knorr pyrazole synthesis.[3][4] This reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the stable pyrazole ring.

Protocol: Synthesis of 3-Hydroxy-1-propyl-1H-pyrazole

Materials:

-

Ethyl acetoacetate

-

Propylhydrazine

-

Ethanol

-

Glacial Acetic Acid

-

Hydrochloric Acid (for workup)

-

Ethyl acetate

-

Hexane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add propylhydrazine (1.1 eq) dropwise at room temperature. A mild exotherm may be observed.

-

Acid Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops) to the reaction mixture.[3]

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.

-

Workup:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with a dilute solution of hydrochloric acid to remove any unreacted propylhydrazine, followed by a wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: The crude 3-Hydroxy-1-propyl-1H-pyrazole can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure product as an off-white to yellow solid.

Diagram 1: Synthesis of 3-Hydroxy-1-propyl-1H-pyrazole

Caption: Knorr-type synthesis of the target pyrazole.

Key Pharmaceutical Applications and Synthetic Protocols

The strategic placement of the hydroxyl and propyl groups on the pyrazole ring makes 3-Hydroxy-1-propyl-1H-pyrazole a versatile starting material for a variety of chemical transformations crucial in drug discovery.

N-Alkylation: Expanding the Molecular Scaffold

While the N1 position is already occupied by the propyl group, this section will discuss the general principles of N-alkylation of the parent 3-hydroxypyrazole to illustrate the synthesis of the title compound and its analogs. The N-alkylation of pyrazoles is a fundamental reaction for introducing diverse substituents and modulating the compound's properties.[2]

Causality Behind Experimental Choices: The choice of base and solvent is critical for achieving high regioselectivity and yield in N-alkylation. A moderately strong base like potassium carbonate is often sufficient to deprotonate the pyrazole nitrogen, and a polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction with the alkyl halide.

Materials:

-

3-Hydroxypyrazole

-

1-Bromopropane (or 1-Iodopropane)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Reaction Setup: To a solution of 3-hydroxypyrazole (1.0 eq) in DMF, add potassium carbonate (2.0 eq).

-

Addition of Alkylating Agent: Add 1-bromopropane (1.2 eq) to the suspension and stir the mixture at room temperature or gentle heating (e.g., 50-60 °C) until the starting material is consumed (monitored by TLC).

-

Workup:

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel to isolate 3-Hydroxy-1-propyl-1H-pyrazole.

Diagram 2: N-Alkylation of 3-Hydroxypyrazole

Caption: N-propylation of the pyrazole core.

O-Acylation: Introducing Ester Functionality

The hydroxyl group of 3-Hydroxy-1-propyl-1H-pyrazole can be readily acylated to introduce ester functionalities. This modification is often employed to create prodrugs, improve bioavailability, or introduce new interaction points with biological targets.[5]

Causality Behind Experimental Choices: The use of a base like triethylamine or pyridine is necessary to neutralize the hydrochloric acid generated during the reaction with an acyl chloride, driving the reaction to completion. The reaction is typically performed in an aprotic solvent to prevent hydrolysis of the acyl chloride.

Materials:

-

3-Hydroxy-1-propyl-1H-pyrazole

-

Acyl chloride (e.g., Acetyl chloride, Benzoyl chloride)

-

Triethylamine (Et₃N) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

Reaction Setup: Dissolve 3-Hydroxy-1-propyl-1H-pyrazole (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Addition of Acylating Agent: Cool the solution to 0 °C and add the acyl chloride (1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup:

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

-

Purification: Purify the resulting ester by column chromatography.

Diagram 3: O-Acylation Reaction

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Regioselective Alkylation of 3-Hydroxypyrazoles

Abstract & Strategic Overview

The alkylation of 3-hydroxypyrazoles (also known as pyrazolin-3-ones) presents a classic problem in heterocyclic chemistry due to ambident nucleophilicity . These substrates exist in a tautomeric equilibrium between the enol form (3-hydroxypyrazole) and the keto form (pyrazolin-3-one).

Achieving regioselectivity—specifically distinguishing between

This guide provides validated protocols to steer this selectivity, moving beyond trial-and-error to a mechanistic approach.

Mechanistic Logic & Tautomeric Control

The reactivity of the substrate is dictated by the tautomeric equilibrium shown below. The

Tautomeric Equilibrium & Reactive Sites (Visualized)

Figure 1: Tautomeric equilibrium of 3-hydroxypyrazoles. The enol form is required for O-alkylation, while the keto form typically leads to N-alkylation.

Decision Matrix: Selecting the Right Protocol

Use the following table to select the experimental conditions based on your desired product.

| Target Regioisomer | Primary Method | Reagents | Mechanism | Selectivity Score |

| Mitsunobu Reaction | R-OH, DIAD/DEAD, PPh | S | High (>95%) | |

| Silver Salt Method | R-X, Ag | S | High (80-95%) | |

| Basic Alkylation | R-X, K | S | Moderate to High* | |

| Hydride Method | R-X, NaH | Irreversible Deprotonation | High |

*Note: N-alkylation can occur at N1 or N2 depending on steric hindrance of existing substituents. Unsubstituted N1 usually reacts first.

Detailed Experimental Protocols

Protocol A: Selective -Alkylation (Mitsunobu Conditions)

Best for: Synthesis of 3-alkoxypyrazoles using primary/secondary alcohols. Mechanism: The phosphonium intermediate activates the alcohol oxygen, making it a leaving group.[1] The pyrazole acts as the nucleophile via its oxygen atom (which is harder than nitrogen) to displace the activated alcohol.

Reagents:

-

Substrate: 3-Hydroxypyrazole derivative (1.0 equiv)

-

Alcohol (R-OH): 1.1 – 1.2 equiv

-

Triphenylphosphine (PPh

): 1.2 – 1.5 equiv -

DIAD (Diisopropyl azodicarboxylate) or DEAD: 1.2 – 1.5 equiv

-

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and cool under Argon/Nitrogen.

-

Dissolution: Dissolve the 3-hydroxypyrazole, alcohol (R-OH), and PPh

in anhydrous THF. -

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition: Add DIAD dropwise over 15–20 minutes. Critical: The solution will turn yellow/orange. Maintain low temperature to prevent side reactions.

-

Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–24 hours. Monitor by TLC/LCMS.

-

Workup: Concentrate the solvent in vacuo.

-

Purification: The crude mixture will contain triphenylphosphine oxide (TPPO).[2] Triturate with cold diethyl ether (TPPO often precipitates) or purify directly via flash column chromatography (SiO

).

Protocol B: Selective -Alkylation (Soft Base Conditions)

Best for: Synthesis of

Reagents:

-

Substrate: 3-Hydroxypyrazole derivative (1.0 equiv)

-

Alkyl Halide (R-X): 1.1 – 1.2 equiv (Iodides > Bromides)

-

Base: K

CO -

Solvent: DMF or Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

-

Dissolution: Dissolve the 3-hydroxypyrazole in DMF or MeCN.

-

Deprotonation: Add the carbonate base (K

CO -

Alkylation: Add the alkyl halide dropwise.

-

Temperature Control:

-

For reactive halides (MeI, BnBr): Stir at RT .

-

For unreactive halides: Heat to 60–80 °C .

-

-

Workup: Dilute with water and extract with EtOAc. Wash organic layer with LiCl solution (if using DMF) to remove solvent traces.

-

Purification: Flash chromatography.

Protocol C: Regioselectivity Control via Silver Salts (The "Hard" Switch)

Best for: Forcing

Reagents:

-

Substrate: 3-Hydroxypyrazole (1.0 equiv)

-

Alkyl Halide: 1.2 equiv

-

Silver Carbonate (Ag

CO -

Solvent: Toluene or Benzene (Non-polar solvents enhance O-selectivity).

Procedure:

-

Suspend substrate and Ag

CO -

Add Alkyl Halide.

-

Heat to reflux (110 °C) in the dark (wrap flask in foil).

-

Filter through Celite to remove silver salts.

Analytical Validation (QC)

Distinguishing regioisomers is critical. Do not rely solely on LCMS (masses are identical).

Table 2: NMR Diagnostics for Regioisomer Assignment

| Feature | ||

| The pyrazole C3 carbon (attached to O) typically shifts downfield (160–165 ppm) . | The carbonyl-like carbon (C3) shifts upfield (150–158 ppm) relative to the O-isomer. | |